6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine
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Overview
Description
6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 6-position, a methyl group at the nitrogen atom, and a 2-(pyridin-2-yl)ethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine, which can be obtained by chlorination of pyridazine.
N-Methylation: The 6-chloropyridazine is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
N-Alkylation: The N-methylated product is further reacted with 2-(pyridin-2-yl)ethyl bromide in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyridazine ring.
Reduction Products: Amines and other reduced derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and pyridinyl groups enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methyl-N-[2-(pyridin-3-yl)ethyl]pyridazin-3-amine: Similar structure but with a pyridin-3-yl group.
6-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyridazin-3-amine: Similar structure but with a pyridin-4-yl group.
6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-3-amine: Similar structure but with a pyrimidine ring.
Uniqueness
6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridazine ring and the 2-(pyridin-2-yl)ethyl group enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-chloro-N-methyl-N-(2-pyridin-2-ylethyl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-17(12-6-5-11(13)15-16-12)9-7-10-4-2-3-8-14-10/h2-6,8H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCCWESAFZWLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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